molecular formula C22H18F22N2O2 B10952052 N,N'-octane-1,8-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide)

N,N'-octane-1,8-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide)

Cat. No.: B10952052
M. Wt: 760.4 g/mol
InChI Key: XGVQCQCSKQRLRU-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE is a highly fluorinated organic compound. The extensive fluorination imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE involves multiple steps, typically starting with the fluorination of cyclohexane derivatives. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to achieve the desired level of fluorination .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be facilitated by nucleophiles such as amines or thiols under mild conditions .

Common Reagents and Conditions

Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature .

Major Products

The major products formed from these reactions are typically substituted derivatives of the original compound, where one or more fluorine atoms are replaced by the nucleophile .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-(8-{[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)CARBONYL]AMINO}OCTYL)-1-CYCLOHEXANECARBOXAMIDE involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The extensive fluorination enhances these interactions, making it an effective binding agent in various applications .

Properties

Molecular Formula

C22H18F22N2O2

Molecular Weight

760.4 g/mol

IUPAC Name

1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-[8-[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl)amino]octyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C22H18F22N2O2/c23-11(13(25,26)17(33,34)21(41,42)18(35,36)14(11,27)28)9(47)45-7-5-3-1-2-4-6-8-46-10(48)12(24)15(29,30)19(37,38)22(43,44)20(39,40)16(12,31)32/h1-8H2,(H,45,47)(H,46,48)

InChI Key

XGVQCQCSKQRLRU-UHFFFAOYSA-N

Canonical SMILES

C(CCCCNC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)CCCNC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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